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Compound of Interest

Compound Name: (2-Ethoxypyridin-4-yl)methanol

CAS No.: 153928-58-6

Cat. No.: B3105570 Get Quote

An In-Depth Technical Guide: 2-Ethoxypyridine-4-Methanol in Advanced Drug Discovery

Executive Summary
The compound 2-ethoxypyridine-4-methanol is a highly versatile pyridine derivative that serves

as a critical intermediate in modern pharmaceutical synthesis. Characterized by its unique

substitution pattern—an ethoxy ether at the C2 position and a hydroxymethyl group at the C4

position—it provides a dual-functional scaffold for developing advanced therapeutics. This

whitepaper explores its cheminformatics, its mechanistic role in synthesizing kinase and

angiogenesis inhibitors, and provides a field-proven, self-validating protocol for its synthesis[1]

[2].

Molecular Architecture & Cheminformatics
The structural logic of 2-ethoxypyridine-4-methanol is defined by its SMILES code:

CCOc1cc(CO)ccn1 (canonical) or OCC1=CC(OCC)=NC=C1 (Kekule).

From a drug design perspective, every functional group on this scaffold serves a deliberate

purpose:

The Pyridine Core: Provides a basic nitrogen that can participate in hydrogen bonding with

target protein backbones (e.g., kinase hinge regions).

C2-Ethoxy Group (CCO-): Introduces lipophilicity and steric bulk. This ether linkage is

relatively stable under physiological conditions and helps modulate the compound's LogP,
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enhancing cellular permeability.

C4-Hydroxymethyl Group (-CO): Acts as the primary synthetic handle. The primary alcohol

can be readily converted into a leaving group (such as a mesylate, tosylate, or halide) to

facilitate nucleophilic substitution, enabling the attachment of complex pharmacophores like

4-pyridylalkylthio groups[2].

Quantitative Physicochemical Profile
The following table summarizes the core cheminformatic data critical for ADMET (Absorption,

Distribution, Metabolism, Excretion, and Toxicity) modeling[1]:

Property Value

Chemical Name 2-Ethoxypyridine-4-methanol

CAS Number 153928-58-6

SMILES CCOc1cc(CO)ccn1

Molecular Formula C8H11NO2

Molecular Weight 153.18 g/mol

Topological Polar Surface Area (TPSA) 42.35 Å²

LogP (Octanol/Water Partition) 0.9726

Hydrogen Bond Donors 1 (Hydroxyl group)

Hydrogen Bond Acceptors 3 (Pyridine N, Ether O, Hydroxyl O)

Rotatable Bonds 3

Mechanistic Role in Drug Design
2-ethoxypyridine-4-methanol is predominantly utilized to synthesize two major classes of

therapeutic agents:

A. IGF-1R Kinase Inhibitors
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The compound is a foundational building block for synthesizing novel cyclic urea derivatives[3].

These derivatives act as Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitors.

Causality of Action: Unlike traditional ATP-competitive inhibitors, these cyclic ureas exhibit

non-competitive, slow-binding kinetics. This slow off-rate provides an extended

pharmacodynamic effect and exquisite selectivity against solid tumors, minimizing off-target

kinase toxicity[3].

B. Angiogenesis and VEGF Modulators
By converting the C4-methanol into a thioether linkage, researchers generate compounds

featuring a 4-pyridylalkylthio group[2].

Causality of Action: These derivatives are potent suppressors of Vascular Endothelial Growth

Factor (VEGF) signaling. By blocking VEGF, they inhibit the formation of new vascular

networks (angiogenesis) and reduce vascular permeability. This mechanism is directly

applied in targeted therapies for cancers, age-related macular degeneration (AMD), and

diabetic retinopathy[2].

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.molaid.com/MS_872415
https://www.molaid.com/MS_872415
https://patentimages.storage.googleapis.com/5e/a1/c0/ada72a0c082f9f/EP2527326B1.pdf
https://patentimages.storage.googleapis.com/5e/a1/c0/ada72a0c082f9f/EP2527326B1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3105570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Ethoxypyridine-4-methanol
Derivatives

IGF-1R / Kinase Domains

 Binds & Inhibits

VEGF Receptors

 Blocks Signaling

Inhibition of Cell Proliferation

 Downregulates

Suppression of Angiogenesis
& Vascular Permeability

 Prevents

Tumor Growth Inhibition
& Macular Degeneration Treatment

 Clinical Outcome  Clinical Outcome

Click to download full resolution via product page

Pharmacological logic of 2-ethoxypyridine-4-methanol derivatives in kinase and VEGF

inhibition.
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Synthetic Methodologies & Experimental Protocols
The most robust and scalable method for synthesizing 2-ethoxypyridine-4-methanol is the

reduction of1 using Sodium Tetrahydroborate (NaBH₄)[1].

While NaBH₄ is typically considered too mild to reduce standard aliphatic esters, the electron-

withdrawing nature of the pyridine ring activates the C4-ester, making it highly susceptible to

hydride attack.
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Workflow for the reduction of 2-ethoxy-isonicotinic acid ethyl ester to 2-ethoxypyridine-4-

methanol.
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Step-by-Step Self-Validating Protocol
Solvent Preparation & Solubilization: Dissolve 1.0 equivalent of 2-ethoxy-isonicotinic acid

ethyl ester in a co-solvent system of Ethanol and Water (typically a 4:1 ratio).

Causality: Ethanol fully solubilizes the organic ester. Water is critical here; it stabilizes the

borohydride transition states and acts as a protic source to quench the resulting alkoxide

intermediate, driving the equilibrium forward[1].

Controlled Hydride Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add

2.5 to 3.0 equivalents of NaBH₄ in small portions.

Self-Validation Check: The addition will cause effervescence (hydrogen gas evolution).

The cessation of vigorous bubbling after complete addition indicates that the initial reactive

hydrolysis of the borohydride has stabilized.

Reaction Incubation: Remove the ice bath and allow the mixture to stir at room temperature

for exactly 3.0 hours[1].

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) under

254 nm UV light. The starting ester will appear as a higher Rf spot, while the highly polar

2-ethoxypyridine-4-methanol will appear significantly lower. The reaction is complete when

the upper spot completely disappears.

Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous NH₄Cl

until the pH is neutral. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

Causality: NH₄Cl safely neutralizes unreacted NaBH₄ without overly acidifying the solution,

which could otherwise protonate the pyridine nitrogen and drag the product back into the

aqueous phase.

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter,

and concentrate under reduced pressure to yield the product as a yellow oil[2].

Analytical Validation & Quality Control
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To ensure the structural integrity of the synthesized 2-ethoxypyridine-4-methanol, Nuclear

Magnetic Resonance (NMR) spectroscopy is required. Based on established patent literature

for 4-pyridylalkylthio derivatives, the ¹H-NMR profile in CDCl₃ confirms the successful reduction

of the ester to the alcohol while preserving the ethoxy group[2].

¹H-NMR (400 MHz, CDCl₃) Reference Peaks:

δ 1.39 (t, J = 7.1 Hz, 3H): The methyl protons of the C2-ethoxy group.

δ 2.32 (br s, 1H): The hydroxyl proton (-OH) of the newly formed methanol group. (Note:

Broad singlets are characteristic of exchangeable protons).

δ 4.34 (q, J = 7.1 Hz, 2H): The methylene protons of the C2-ethoxy group, split into a quartet

by the adjacent methyl group.

δ 4.67 (s, 2H): The methylene protons of the C4-methanol group. The singlet confirms the

successful reduction of the ester carbonyl[2].

δ 6.73 (dd, J = 1.5, 1.0 Hz, 1H) & δ 6.82 (dd, J = 5.4, 1.0 Hz, 1H): The aromatic protons of

the pyridine ring[2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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